9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene
Description
9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene (CAS: 18846-40-7) is a silafluorene derivative with a silicon atom replacing the central carbon atom in the fluorene backbone. Its molecular formula, C₄₀H₅₂Si₂, reflects two distinct substituents: a dodecyl chain (C₁₂H₂₅) and a dibenzylmethylsilyl methyl group. The dodecyl chain enhances solubility in nonpolar solvents, while the bulky silyl group influences steric and electronic properties, making this compound valuable in materials science, particularly for organic electronics and organometallic synthesis .
Properties
Molecular Formula |
C40H52Si2 |
|---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
dibenzyl-[(5-dodecylbenzo[b][1]benzosilol-5-yl)methyl]-methylsilane |
InChI |
InChI=1S/C40H52Si2/c1-3-4-5-6-7-8-9-10-11-22-31-42(39-29-20-18-27-37(39)38-28-19-21-30-40(38)42)34-41(2,32-35-23-14-12-15-24-35)33-36-25-16-13-17-26-36/h12-21,23-30H,3-11,22,31-34H2,1-2H3 |
InChI Key |
NXTSDSKAMVEMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C[Si](C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene typically involves multiple steps, starting with the preparation of the silafluorene core. The core can be synthesized through a series of reactions, including cyclization and silylation. The dibenzylmethylsilyl and dodecyl groups are then introduced via silylation reactions using appropriate silylating agents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where the silyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the silyl groups.
Scientific Research Applications
Chemistry: In chemistry, 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene is used as a precursor for the synthesis of advanced materials, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: The compound’s potential biocompatibility and ability to form stable complexes with biomolecules make it a candidate for biomedical applications, such as drug delivery systems and imaging agents .
Industry: In the industrial sector, this compound can be used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions .
Mechanism of Action
The mechanism of action of 9-((Dibenzylmethylsilyl)methyl)-9-dodecyl-9H-9-silafluorene involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silyl groups, influencing the properties and behavior of the resulting complexes. The pathways involved may include the formation of covalent bonds or coordination complexes with target molecules .
Comparison with Similar Compounds
9,9-Dimethyl-9H-9-silafluorene (CAS: 13688-68-1)
- Molecular Formula : C₁₄H₁₄Si
- Substituents : Two methyl groups at the silicon center.
- Properties : A simpler silafluorene used as a precursor in synthesizing redox-active ferrocenylboranes . Its smaller substituents result in higher crystallinity and lower molecular weight (210.35 g/mol) compared to the target compound. Safety data indicate it requires standard handling precautions for silanes .
9-Chloro-9-methyl-9H-9-silafluorene (CAS: 18090-00-1)
- Molecular Formula : C₁₃H₁₁ClSi
- Substituents : Methyl and chlorine groups.
- Properties : The chlorine atom enhances reactivity, making it a versatile intermediate for further functionalization. Its molar mass (230.76 g/mol) is lower than the target compound, but the presence of chlorine increases polarity .
9-Chloro-9-phenyl-9-silafluorene (CAS: 18766-52-4)
- Molecular Formula : C₁₈H₁₃ClSi
- Substituents : Phenyl and chlorine groups.
- Its molar mass (292.83 g/mol) is intermediate between dimethyl and dodecyl derivatives .
Fluorene Derivatives with Alkyl Chains
2,7-Dibromo-9-(1-dodecyltridecylidene)-9H-fluorene (CAS: 775343-09-4)
- Molecular Formula : C₃₈H₅₆Br₂
- Substituents : Dodecyltridecylidene chain and bromine atoms.
- The bromine atoms enable cross-coupling reactions, a feature absent in the silicon-based target compound .
Electronic and Steric Effects
- Electronic Properties : The silicon atom in silafluorenes reduces the HOMO-LUMO gap compared to all-carbon fluorenes, enhancing charge transport in optoelectronic applications. The dibenzylmethylsilyl group in the target compound may further modulate this gap through steric and inductive effects .
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